The synthesis of endoxifen mesylate typically involves several key steps:
The synthesis can be optimized using microwave-assisted methods or traditional reflux techniques to improve yield and purity, with typical reaction conditions involving solvents like acetonitrile or ethyl acetate .
Endoxifen mesylate has a complex molecular structure characterized by its dual isomeric forms (E and Z). The chemical formula for endoxifen is C26H28ClNO2, with a molecular weight of approximately 425.96 g/mol.
The structure features a triarylethylene backbone typical of tamoxifen derivatives, with hydroxyl and methoxy groups contributing to its biological activity.
Endoxifen mesylate participates in various chemical reactions that are essential for its functionality:
The stability of endoxifen mesylate under different conditions has been studied using high-performance liquid chromatography coupled with mass spectrometry to ensure quality control in pharmaceutical applications .
Endoxifen exerts its therapeutic effects primarily through the modulation of estrogen receptors:
The mechanism involves competitive inhibition at the estrogen receptor site, leading to altered gene expression associated with cell proliferation and apoptosis in hormone-sensitive tumors .
Endoxifen mesylate displays several notable physical and chemical properties:
Endoxifen mesylate is primarily utilized in clinical settings for:
Endoxifen mesylate (chemical name: 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol methanesulfonate) is the pharmaceutically stabilized salt form of endoxifen, a key tamoxifen metabolite. Its molecular formula is C₂₆H₃₀NO₅S, with a molecular weight of 468.59 g/mol. The compound features a triphenylethylene core structure with a phenol ring (A-ring), an ethylene linker, a phenyl substituent (B-ring), and a para-substituted aminoethoxy phenyl group (D-ring). The mesylate salt enhances stability and aqueous solubility compared to the free base [1] [4] [10].
Stereochemical complexity arises from:
Table 1: Key Structural Characteristics of Endoxifen Mesylate
Property | Description |
---|---|
Molecular Formula | C₂₆H₃₀NO₅S |
Molecular Weight | 468.59 g/mol |
Isomeric Form | Z-isomer predominantly (>98%) |
Core Structure | Triphenylethylene with aminoethoxy substituent |
Salt Former | Methanesulfonic acid |
Key Functional Groups | Phenolic hydroxyl (A-ring), tertiary amine (side chain), ethylene double bond |
Pharmacologically, the Z-isomer demonstrates 100-fold greater antiestrogenic potency than tamoxifen, with an ERα binding affinity (Ki = ~3 nM) comparable to estradiol. This arises from optimal positioning of its phenolic hydroxyl group for hydrogen bonding with ERα residues Glu353/Arg394, while the aminoethoxy side chain interacts with Asp351 [3] [6] [9].
Endoxifen's emergence parallels four decades of tamoxifen pharmacology:
Table 2: Key Milestones in Endoxifen Development
Year | Milestone | Significance |
---|---|---|
1977 | Tamoxifen FDA approval | Foundation for SERM therapeutics in breast cancer |
2003 | CYP2D6 linked to endoxifen generation | Explained interpatient variability in tamoxifen response |
2005 | Endoxifen shown to degrade ERα | Revealed unique mechanism beyond competitive antagonism |
2010 | First-in-human trial of Z-endoxifen | Established oral bioavailability and linear pharmacokinetics |
2018 | Phase II results in endocrine-resistant disease | Demonstrated efficacy in heavily pretreated populations |
2021 | FDA Orphan Drug designation for desmoid tumors | Expanded potential indications beyond breast cancer |
As a next-generation SERM, endoxifen mesylate overcomes key limitations of classical SERMs through three mechanisms:
:Endoxifen binds ERα with 12.1% relative affinity vs. estradiol (vs. tamoxifen’s 2.8%), enabling deeper suppression of estrogen-dependent transcription. At concentrations >1 μM, it triggers ERα proteasomal degradation via the ubiquitin-E3 ligase pathway, a mechanism absent in tamoxifen or raloxifene. This dual action overcomes resistance from ER overexpression or constitutive activation by ESR1 mutations [3] [6] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: